molecular formula C24H25N5O4 B2919922 1-(6-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide CAS No. 951616-16-3

1-(6-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide

Cat. No. B2919922
CAS RN: 951616-16-3
M. Wt: 447.495
InChI Key: SUULXARTNVLIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an organic molecule that has potential anti-tumor and antibacterial activities .

Scientific Research Applications

Antibacterial Applications

Research into pyridonecarboxylic acids and their analogs, similar in structural complexity to the specified compound, has shown significant antibacterial activity. For instance, compounds synthesized with amino- and/or hydroxy-substituted cyclic amino groups demonstrated enhanced activity against various bacterial strains, indicating potential as novel antibacterial agents (Egawa et al., 1984).

Anticancer and Anti-inflammatory Activities

Studies on thiazolo[3,2-a]pyrimidines and related derivatives have revealed significant anti-inflammatory and antinociceptive activities, suggesting their potential use in developing new anti-inflammatory drugs. These compounds, synthesized from 4-fluoroaniline and ethylacetoacetate, showed notable efficacy in rat models of inflammation and pain, highlighting their therapeutic promise (Alam et al., 2010).

Synthesis Methodologies

The synthesis and pharmacological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents underscore the importance of innovative synthesis methods in creating compounds with potential therapeutic applications. These studies demonstrate the versatility of such chemical structures in drug development, with implications for treating cancers and inflammatory disorders (Rahmouni et al., 2016).

Safety and Hazards

This compound is an organic molecule and may have certain toxicity. During handling and usage, strict personal protective measures should be adhered to, including wearing protective glasses and gloves. It should be stored in a light-avoiding, dry, and well-ventilated place, away from flammable materials and oxidants. Avoid contact with skin, eyes, and respiratory tract. In case of accidental contact or ingestion, seek immediate medical assistance and provide relevant information about the compound .

properties

IUPAC Name

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-3-27-15-19-22(26-27)23(31)29(14-17-10-6-5-7-11-17)24(32)28(19)16-21(30)25-18-12-8-9-13-20(18)33-4-2/h5-13,15H,3-4,14,16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUULXARTNVLIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3OCC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.